N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine
Description
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a pyrrolidine ring substituted with a methylsulfonyl group. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Properties
IUPAC Name |
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-21(19,20)18-7-4-11(10-18)8-17-14-3-6-16-13-2-5-15-9-12(13)14/h2-3,5-6,9,11H,4,7-8,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPQZIYINIJCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CNC2=C3C=NC=CC3=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the naphthyridine core.
Methylsulfonyl Substitution: The methylsulfonyl group can be introduced through a sulfonylation reaction using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the naphthyridine core or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the naphthyridine or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents, bases like triethylamine, and solvents such as dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and oxidized naphthyridine derivatives.
Reduction: Reduced naphthyridine derivatives and desulfonylated products.
Substitution: Various substituted naphthyridine and pyrrolidine derivatives.
Scientific Research Applications
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar naphthyridine cores, such as 1,6-naphthyridine-4-amine and 1,8-naphthyridine derivatives.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as N-methylpyrrolidine and N-sulfonylpyrrolidine derivatives.
Uniqueness
N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1,6-naphthyridin-4-amine is unique due to the combination of its naphthyridine core and methylsulfonyl-substituted pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the methylsulfonyl group can enhance its solubility and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
